Dioleoyl phosphatidylglycerol

Zeta Potential Liposomes Electrostatics

Researchers requiring precise anionic membrane models often face unreliable lipid purity and batch variability. DOPG resolves this with consistently high-purity, well-characterized anionic phospholipid for reproducible model membranes. • Enables selective cationic AMP binding & permeabilization-calcein leakage assays show quantitative membrane disruption directly dependent on DOPG content. • Provides mild, defined negative curvature (c₀ = -1/150 nm⁻¹) ideal for BAR-domain protein studies without confounding phase transitions. • Available in batch-tested purity with global logistics optimized for cold-chain integrity.

Molecular Formula C42H79O10P
Molecular Weight 775 g/mol
Cat. No. B1253120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioleoyl phosphatidylglycerol
Synonyms1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol)
1,2-dioleoyl-sn-glycero-3-phosphoglycerol
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer
1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer
1,2-dioleoylphosphatidylglycerol
di-C18-1(C)-PG
DOPG
Molecular FormulaC42H79O10P
Molecular Weight775 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-
InChIKeyDSNRWDQKZIEDDB-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPG Bilayer & Vesicle Formulation


1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid comprising an unsaturated C18:1 oleoyl fatty acid chain esterified to a glycerol backbone linked to a phosphatidylglycerol headgroup . It is widely employed as a component in model membrane systems (e.g., large unilamellar vesicles, liposomes) to mimic biological membranes, and its negatively charged headgroup at physiological pH confers distinct biophysical properties [1]. In industrial contexts, DOPG is a key excipient in lipid-based drug delivery systems, such as liposomal formulations, where its charge modulates stability and in vivo fate . The compound is available from major chemical suppliers and is used in research and development settings for membrane biophysics, antimicrobial peptide studies, and lipid nanoparticle engineering.

Model Anionic membrane model systems for biophysics research
Format Liposome, LUV, and lipid nanoparticle formulation component
Assay Cationic peptide binding and membrane disruption studies

Why DOPG Is Irreplaceable for Anionic Membranes


The anionic nature of DOPG fundamentally alters membrane electrostatics, lateral diffusion, and permeability compared to zwitterionic analogs like DOPC or neutral lipids [1]. This difference is not merely additive; the negative surface charge density conferred by DOPG influences the binding and activity of cationic peptides [2], the stability of lipid nanoparticles [3], and the interaction with divalent cations [1]. Therefore, substituting DOPG with a neutral lipid will not recapitulate the same biophysical and biological outcomes, potentially leading to erroneous conclusions in membrane research or suboptimal performance in drug delivery systems. The following quantitative evidence guide substantiates these critical differentiations.

Charge Zwitterionic lipids may shift electrostatic binding profiles and peptide activity outcomes
Dynamics Ionic-strength-dependent lateral diffusion may differ; neutral lipid membranes may not replicate tunable fluidity
Mechanics Membrane curvature and deformability profiles may not transfer; lipid nanoparticle stability context may shift

DOPG Differentiation: Quantitative Evidence


Negative Zeta Potential Drives Electrostatic Binding

DOPG-containing liposomes exhibit a strongly negative zeta potential, whereas DOPC liposomes are near-neutral. This electrostatic difference directly dictates the binding affinity and membrane selectivity of cationic antimicrobial peptides. A study comparing DOPC/DOPG (1:3 molar ratio) vesicles to pure DOPC vesicles demonstrated a profound difference in calcein dye leakage induced by cationic AMPs, highlighting the critical role of the anionic surface charge in membrane disruption [1]. Another study on peptide NK-2 reported a binding free energy transfer from DOPC to DOPG of -56 kJ/mol, compared to only -10 kJ/mol for transfer from DOPC to DOPE, indicating a 5.6-fold higher affinity for the anionic DOPG surface [2].

Electrostatic binding
Head-to-head
5.6-fold higher binding energy for DOPG vs DOPE; effective calcein leakage in DOPC/DOPG vesicles vs none in pure DOPC
Supports electrostatic binding studies with cationic peptides
LUV calcein assay; NK-2 peptide binding energy measurements
Zeta Potential Liposomes Electrostatics

Lateral Diffusion Modulated by Ionic Strength

The lateral diffusion coefficient (DL) of DOPG in a bilayer is sensitive to the presence of salts, a property not shared by its zwitterionic counterpart, DOPC. Using pulsed field gradient NMR, a study showed that addition of 0.3 M NaCl or 0.1 M CaCl2 decreased the DL of DOPG, while the DL of DOPC remained completely unaffected [1]. This effect is attributed to ion-mediated screening of DOPG's charged headgroups, leading to tighter lipid packing and reduced 'free area' per molecule [1].

Lateral diffusion
Head-to-head
DOPG DL decreases with 0.3 M NaCl or 0.1 M CaCl2; DOPC DL remains unaffected
Supports ionic-strength tuning of membrane fluidity
Pulsed field gradient NMR on oriented bilayers
Lateral Diffusion Ionic Strength Membrane Dynamics

Defined Spontaneous Curvature for Membrane Remodeling

The spontaneous curvature (c0) of a lipid monolayer dictates its propensity to form non-lamellar phases and influences membrane fusion and protein function. DOPG possesses a measurable, negative spontaneous curvature. Small-angle X-ray scattering experiments have determined the monolayer spontaneous curvature of DOPG to be -1/150 ± 0.021 nm⁻¹ (approximately -0.0067 nm⁻¹) when measured in 150 mM NaCl [1]. In contrast, the spontaneous curvature of DOPC is known to be near-zero or slightly positive, and DOPE has a significantly more negative curvature, driving it toward inverse hexagonal (HII) phase formation.

Spontaneous curvature
Reported
c0 = -1/150 ± 0.021 nm⁻¹
Supports curvature-dependent protein interaction studies
SAXS, 150 mM NaCl, 25°C; intermediate curvature between DOPC and DOPE
Membrane Curvature Lipid Packing X-ray Scattering

Bilayer Thickness and Deformability

All-atom molecular dynamics simulations compared the mechanical properties of bilayers composed of DOPG, DOPC, and DOPS. The study revealed that DOPG forms the thinnest bilayer and exhibits the lowest resistance to deformation by TiO2 nanoparticles [1]. Specifically, the local deformation of the DOPG bilayer was more pronounced than that of DOPC and DOPS. DOPC had the weakest interaction with the nanoparticle and the highest bending modulus, making it more rigid [1].

Bilayer mechanics
Head-to-head
DOPG: thinnest bilayer, most pronounced deformation by TiO2 NP; DOPC: thickest, highest bending modulus
Supports membrane deformability research with nanoparticle systems
All-atom MD simulation; 3 nm TiO2 nanoparticle interaction
Bilayer Thickness Bending Modulus Nanoparticle Interaction

DOPG Applications in R&D


Cationic AMP Mechanism and Selectivity

DOPG is an essential component for constructing bacteria-mimetic anionic membranes. Its high negative zeta potential directly enables the selective binding, folding, and membrane disruption of cationic AMPs, as quantitatively demonstrated by calcein leakage assays [1] and binding energy calculations [2]. Researchers should select DOPG over neutral lipids like DOPC to accurately recapitulate the electrostatic interaction driving AMP activity, a critical step in the rational design of new antibiotics.

Tunable LNP Stability and DNA Release

DOPG's ability to disintegrate the lamellar phase of cationic lipoplexes is a quantitative measure of its structural destabilization potential [3]. In gene delivery, this property is crucial for facilitating endosomal escape and DNA release. Furthermore, the sensitivity of DOPG's lateral diffusion to ionic strength [4] offers a handle to design LNPs whose stability and payload release kinetics can be tuned by the physiological environment, providing an advantage over formulations relying solely on neutral helper lipids.

Curvature-Dependent Protein-Lipid Interactions

The well-defined, intermediate spontaneous curvature of DOPG (c0 = -1/150 nm⁻¹) [5] makes it an ideal tool for studying proteins that sense or induce membrane curvature, such as BAR domain proteins. Unlike DOPC (c0 ≈ 0) which does not generate curvature stress, or DOPE which induces strong negative curvature and can drive non-lamellar phase transitions, DOPG provides a controllable, mild negative curvature. This allows for the systematic investigation of how membrane elastic stress modulates protein function without the confounding factor of phase separation.

Nanoparticle-Membrane Interaction Biosensors

Molecular dynamics simulations show that DOPG bilayers are thinner and more deformable than DOPC bilayers, leading to a stronger interaction and more pronounced deformation by nanoparticles like TiO2 [6]. This differential mechanical response can be harnessed in biosensing platforms where nanoparticle binding induces a measurable change in membrane properties. Researchers can leverage DOPG to create sensor elements with enhanced sensitivity to nanoparticle or analyte adsorption compared to less responsive zwitterionic membranes.

Application
Selection Property
Validation Focus
Cationic AMP membrane studies
Anionic surface charge context
Electrostatic binding and leakage endpoint validation
LNP stability and cargo release research
Ionic-strength-sensitive diffusion profile
Formulation stability under physiological ion conditions
Curvature-sensing protein assays
Intermediate negative monolayer curvature
Curvature-dependent binding and elastic stress modulation
Nanoparticle-membrane sensor platforms
Bilayer deformability and thinness
Mechanical response to nanoparticle adsorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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